ルペノン

概要

説明

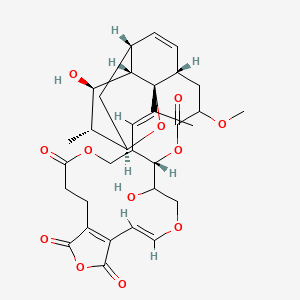

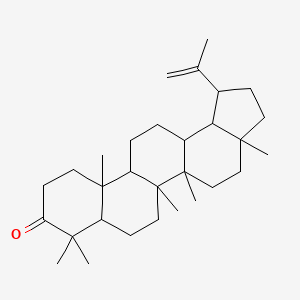

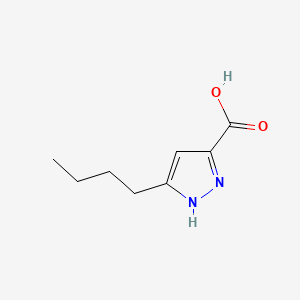

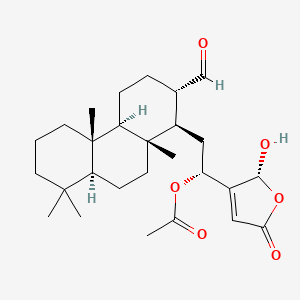

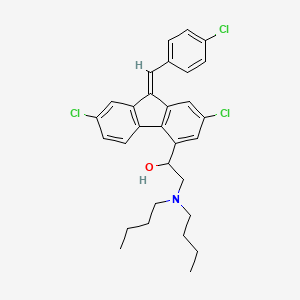

Lupenone is a triterpenoid and a metabolite. It is derived from a hydride of a lupane . It is a natural product found in Erythrophleum fordii, Codonopsis lanceolata, and other organisms . It has been found to have therapeutic implications for glioblastoma multiforme and Alzheimer’s amyloid beta pathogenesis .

Synthesis Analysis

Lupenone was evaluated against the E1 spike protein of SFV based on state-of-the-art cheminformatics approaches, including molecular docking, molecular dynamics simulation, and binding free energy calculation . The molecular docking study envisaged major interactions of Lupenone with binding cavity residues involved non-bonded van der Waal’s and Pi-alkyl interactions .Molecular Structure Analysis

Lupenone demonstrated profound binding affinities, evidenced by robust docking scores of -9.54 kcal/mol for 5H08 and -10.59 kcal/mol for 2ZHV . These interactions underscored Lupenone’s eminent therapeutic potential in mitigating glioblastoma and modulating the amyloid beta pathology inherent to Alzheimer’s .Physical And Chemical Properties Analysis

Lupenone has a molecular formula of C30H48O and a molecular weight of 424.7 g/mol . It has a role as a metabolite and derives from a hydride of a lupane .科学的研究の応用

神経腫瘍学への応用

ルペノン: は、非常に悪性度の高い脳腫瘍である膠芽腫(GBM)の治療に有望であることが示されています。 研究によると、ルペノンはGBMに関連する分子経路を標的とする可能性があり、治療に対する新しいアプローチを提供する可能性があります .

神経変性疾患の管理

アルツハイマー病では、ルペノンはアミロイドβ病変を調節することが判明しています。 重要なタンパク質構造との相互作用から、アルツハイマー病関連の神経変性を軽減するための治療の可能性が示唆されています .

農業バイオテクノロジー

ルペノンは、トマト(Solanum Lycopersicum)などの作物の耐干性を向上させる役割を果たす可能性があります。 干ばつストレスに対する植物の応答に不可欠なWRKYタンパク質との強い親和性を持つことが観察されています .

がん治療

ルペノンが固形腫瘍の治療に役立つ可能性があるという証拠があります。 生体内での腹水および固形腫瘍の再発を引き起こすことが報告されており、抗がん剤としての可能性が示唆されています .

抗炎症作用

ルペノンは、炎症反応を抑制する能力について研究されています。 炎症に関与するタンパク質の発現に影響を与えるため、さまざまな炎症性疾患の治療に役立つ可能性があります .

分析化学

この化合物は、RP-HPLC技術を使用して特性評価されており、これはさまざまな研究分野におけるその特性と潜在的な応用を理解するために不可欠です .

作用機序

Target of Action

Lupenone, a pentacyclic triterpenoid, primarily targets several proteins related to inflammation and neurodegenerative disorders . These include transcription factor p65, NF-kappa-B inhibitor alpha, transcription factor AP-1, NF-kappa-B essential modulator, nuclear factor NF-kappa-B p105 subunit, epidermal growth factor receptor, and hypoxia-inducible factor 1-alpha . These targets play crucial roles in the PI3K-Akt, Toll-like receptor, and NF-kappa B signaling pathways .

Mode of Action

Lupenone interacts with its targets through molecular docking . It has been shown to combine well with MCP-1, IL-1β, TNF-α, IKKβ, IκBα, and NF-κB p65 proteins . The docking scores of Lupenone with key protein structures, 5H08 and 2ZHV, were -9.54 kcal/mol and -10.59 kcal/mol respectively, indicating profound binding affinities .

Biochemical Pathways

Lupenone affects several biochemical pathways, including the PI3K-Akt, Toll-like receptor, and NF-kappa B signaling pathways . By interacting with its targets, Lupenone can regulate these pathways, leading to downstream effects such as the reduction of pro-inflammatory cytokines and the inhibition of the NF-κB signaling pathway .

Pharmacokinetics

Its profound binding affinities and interactions with key protein structures suggest that it may have good bioavailability

Result of Action

Lupenone has been shown to have anti-inflammatory effects . It can significantly reduce the mRNA and protein expressions for pro-inflammatory cytokines and IKKβ, p-p65, and p-IκBα . Moreover, Lupenone inhibited the proliferative activity of HBZY-1 cells at non-cytotoxic concentrations . These results suggest that Lupenone may play an anti-inflammatory role in the treatment of diseases like Diabetic Nephropathy (DN) and Alzheimer’s .

Action Environment

Environmental factors can influence the action of Lupenone. For instance, in the context of plant biology, Lupenone has been shown to increase drought resistance in plants . .

Safety and Hazards

将来の方向性

The findings of the study underscore the therapeutic acumen of Lupenone in addressing the challenges posed by glioblastoma and Alzheimer’s but also lay a strong foundation for its consideration as a leading candidate in future neuro-oncological and neurodegenerative research endeavors . Given the compelling in-silico data, a clarion call is made for its empirical validation in holistic in-vivo settings, potentially pioneering a new therapeutic epoch in both glioblastoma and Alzheimer’s interventions .

生化学分析

Biochemical Properties

Lupenone has been found to interact with various biomolecules, including the WRKY protein, a transcription factor crucial for plant growth and development . Lupenone exhibits a strong affinity for the WRKY protein, suggesting that it may play a significant role in biochemical reactions .

Molecular Mechanism

At the molecular level, Lupenone exerts its effects through binding interactions with biomolecules such as the WRKY protein . This interaction potentially leads to changes in gene expression, contributing to enhanced stress resistance in plants .

Temporal Effects in Laboratory Settings

The effects of Lupenone have been observed over time in laboratory settings. Molecular docking and modeling studies have shown that Lupenone’s interaction with the WRKY protein contributes to drought resistance in Solanum Lycopersicum .

Metabolic Pathways

Its interaction with the WRKY protein suggests it may influence metabolic flux or metabolite levels .

Subcellular Localization

Its interaction with the WRKY protein suggests it may be localized to specific compartments or organelles where this transcription factor is active .

特性

IUPAC Name |

3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-9-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O/c1-19(2)20-11-14-27(5)17-18-29(7)21(25(20)27)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h20-23,25H,1,9-18H2,2-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRBHNQFQFHLCHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90936586 | |

| Record name | Lup-20(29)-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90936586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1617-70-5 | |

| Record name | LUPENONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281807 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lup-20(29)-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90936586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Lupenone exert its anti-diabetic effects?

A1: Studies suggest that Lupenone improves insulin resistance (IR) through multiple pathways. In type 2 diabetic rat models, Lupenone administration significantly reduced fasting blood glucose, HbA1c, and leptin levels while increasing adiponectin levels and GSH-Px activity. [] This suggests an improvement in oxidative stress, lipid metabolism disorders, and pancreatic function. Furthermore, Lupenone upregulated the expression of key insulin signaling pathway components, including InsR, IRS-1, IRS-2, GLUT-4, and PPAR-γ, in both skeletal muscle and adipose tissue. []

Q2: What is the role of Lupenone in alleviating renal fibrosis?

A2: Lupenone demonstrates promising anti-renal fibrosis activity by regulating the TGF-β/Smad/CTGF signaling pathway. Molecular docking studies revealed that Lupenone exhibits a strong binding affinity for key proteins within this pathway, including fibronectin, TGF-β1, TβRI, TβRII, Smad2, Smad3, Smad4, Smad7, and Smurf2. [] In vitro experiments using high glucose-induced mesangial cells (MCs) further confirmed these findings. Lupenone treatment effectively downregulated the expression of fibrosis markers (collagen-I, collagen-IV, and fibronectin), TGF-β1, and downstream signaling molecules in the TGF-β/Smad/CTGF pathway. []

Q3: How does Lupenone protect neuronal cells against methamphetamine-induced apoptosis?

A3: Research indicates that Lupenone protects neuroblastoma SH-SY5y cells from methamphetamine-induced apoptosis via the PI3K/Akt/mTOR signaling pathway. [] Lupenone pre-treatment effectively reduced the apoptotic cell population and restored the expression of anti-apoptotic proteins (Bcl-2, Caspase 3, Caspase 7, and Caspase 8), which were otherwise diminished upon methamphetamine exposure. [] This protective effect is attributed to the increased phosphorylation levels of PI3K/Akt observed in Lupenone-treated cells. []

Q4: Can Lupenone influence adipogenic differentiation?

A4: Yes, Lupenone isolated from Adenophora triphylla var. japonica extract effectively inhibits adipogenic differentiation in 3T3-L1 preadipocytes. [] It significantly reduced lipid accumulation and downregulated the expression of key adipogenic marker genes. [, ] Mechanistically, Lupenone appears to suppress the transcriptional activity of PPARγ, a master regulator of adipogenesis, and reduce the protein levels of PPARγ and C/EBPα. []

Q5: Does Lupenone impact microglial activation and pyroptosis after spinal cord injury?

A5: Lupenone demonstrates a protective effect against spinal cord injury by modulating microglial activity. It inhibits the nuclear factor kappa B (NF-κB) pathway, thereby reducing IκBα activation and p65 nuclear translocation. [] This, in turn, suppresses NLRP3 inflammasome function, shifting microglial polarization from the pro-inflammatory M1 phenotype towards the anti-inflammatory M2 phenotype. [] By inhibiting the NF-κB pathway and subsequent NLRP3 inflammasome activation, Lupenone effectively reduces microglial pyroptosis. []

Q6: What is the molecular formula and weight of Lupenone?

A6: Lupenone has the molecular formula C30H48O and a molecular weight of 424.7 g/mol.

Q7: What spectroscopic data is available for the characterization of Lupenone?

A7: Lupenone has been characterized using various spectroscopic techniques, including:

- Infrared (IR) spectroscopy: Provides information about functional groups present in the molecule. [, , ]

- Nuclear Magnetic Resonance (NMR) spectroscopy: 1H and 13C NMR data are essential for elucidating the complete structure and stereochemistry of Lupenone. [, , , , ]

- Mass spectrometry (MS): Used to determine the molecular weight and fragmentation pattern, further confirming the identity of Lupenone. [, , , , ]

- Ultraviolet-visible (UV) spectroscopy: Provides information about the electronic transitions within the molecule. []

Q8: Is there any information on the material compatibility and stability of Lupenone?

A8: While the provided research does not delve deeply into material compatibility and stability in various conditions, one study investigated the thermal properties of Lupenone-containing resin. The study revealed that derivatization of the resin, including methylation and acetylation, decreased its thermal stability. [] This highlights the potential influence of chemical modifications on the stability of Lupenone-containing materials.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

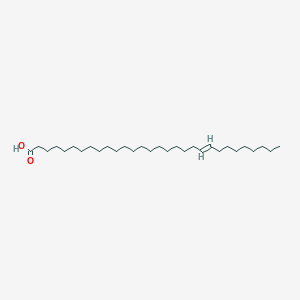

![1-ethyl-4-[(1E,3E,5E)-1-(1-ethylquinolin-1-ium-4-yl)-5-(1-ethylquinolin-4-ylidene)penta-1,3-dien-3-yl]quinolin-1-ium;dichloride](/img/structure/B1675436.png)